molecular formula C27H21N3O5 B6068807 6-hydroxy-5-[(Z)-indol-3-ylidenemethyl]-1,3-bis(2-methoxyphenyl)pyrimidine-2,4-dione

6-hydroxy-5-[(Z)-indol-3-ylidenemethyl]-1,3-bis(2-methoxyphenyl)pyrimidine-2,4-dione

Cat. No.: B6068807
M. Wt: 467.5 g/mol
InChI Key: CVPFDTDBDVPSTO-BMRADRMJSA-N
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Description

6-hydroxy-5-[(Z)-indol-3-ylidenemethyl]-1,3-bis(2-methoxyphenyl)pyrimidine-2,4-dione is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

The synthesis of 6-hydroxy-5-[(Z)-indol-3-ylidenemethyl]-1,3-bis(2-methoxyphenyl)pyrimidine-2,4-dione involves multiple steps. One common synthetic route includes the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone in the presence of an acid catalyst . The reaction conditions typically involve refluxing the mixture in methanol with methanesulfonic acid as the catalyst. The resulting indole derivative is then subjected to further reactions to introduce the pyrimidine and methoxyphenyl groups .

Chemical Reactions Analysis

6-hydroxy-5-[(Z)-indol-3-ylidenemethyl]-1,3-bis(2-methoxyphenyl)pyrimidine-2,4-dione undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like methanol or dichloromethane, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

6-hydroxy-5-[(Z)-indol-3-ylidenemethyl]-1,3-bis(2-methoxyphenyl)pyrimidine-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-hydroxy-5-[(Z)-indol-3-ylidenemethyl]-1,3-bis(2-methoxyphenyl)pyrimidine-2,4-dione involves its interaction with specific molecular targets. The indole nucleus allows the compound to bind with high affinity to various receptors and enzymes, modulating their activity . This interaction can lead to the inhibition or activation of specific pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Similar compounds to 6-hydroxy-5-[(Z)-indol-3-ylidenemethyl]-1,3-bis(2-methoxyphenyl)pyrimidine-2,4-dione include other indole derivatives and pyrimidine-based compounds. Some examples are:

The uniqueness of this compound lies in its combination of the indole and pyrimidine moieties, which confer distinct biological activities and chemical reactivity.

Properties

IUPAC Name

6-hydroxy-5-[(Z)-indol-3-ylidenemethyl]-1,3-bis(2-methoxyphenyl)pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21N3O5/c1-34-23-13-7-5-11-21(23)29-25(31)19(15-17-16-28-20-10-4-3-9-18(17)20)26(32)30(27(29)33)22-12-6-8-14-24(22)35-2/h3-16,31H,1-2H3/b17-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVPFDTDBDVPSTO-BMRADRMJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C(=C(C(=O)N(C2=O)C3=CC=CC=C3OC)C=C4C=NC5=CC=CC=C54)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1N2C(=C(C(=O)N(C2=O)C3=CC=CC=C3OC)/C=C/4\C=NC5=CC=CC=C54)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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